molecular formula C31H46O6 B12305843 2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid

2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid

Katalognummer: B12305843
Molekulargewicht: 514.7 g/mol
InChI-Schlüssel: LWNPBGLLPFYOPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid (CAS No. 360053-41-4) is a benzoic acid derivative with a molecular formula of C₃₁H₄₆O₆ and a molecular weight of 514.69 g/mol . Structurally, it features a central benzoic acid core substituted at the 2- and 5-positions with trans-4-pentylcyclohexylcarbonyloxy groups. These substituents consist of ester-linked trans-4-pentylcyclohexyl moieties, which confer rigidity and hydrophobic character to the molecule.

Eigenschaften

Molekularformel

C31H46O6

Molekulargewicht

514.7 g/mol

IUPAC-Name

2,5-bis[(4-pentylcyclohexanecarbonyl)oxy]benzoic acid

InChI

InChI=1S/C31H46O6/c1-3-5-7-9-22-11-15-24(16-12-22)30(34)36-26-19-20-28(27(21-26)29(32)33)37-31(35)25-17-13-23(14-18-25)10-8-6-4-2/h19-25H,3-18H2,1-2H3,(H,32,33)

InChI-Schlüssel

LWNPBGLLPFYOPY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3CCC(CC3)CCCCC)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stepwise Esterification via Acyl Chlorides

This method involves sequential protection, esterification, and deprotection steps:

  • Synthesis of trans-4-Pentylcyclohexanecarbonyl Chloride

    • Procedure : Trans-4-pentylcyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C for 4–6 hours.
    • Reaction Equation :
      $$
      \text{R-COOH} + \text{SOCl}2 \rightarrow \text{R-COCl} + \text{SO}2 + \text{HCl}
      $$
    • Yield : >95%.
  • Protection of Benzoic Acid as Methyl Ester

    • Procedure : 2,5-Dihydroxybenzoic acid is refluxed with methanol (MeOH) and catalytic sulfuric acid (H₂SO₄) to form methyl 2,5-dihydroxybenzoate.
    • Conditions : 12-hour reflux at 65°C.
    • Yield : 85–90%.
  • Esterification of Hydroxyl Groups

    • Procedure : Methyl 2,5-dihydroxybenzoate reacts with trans-4-pentylcyclohexanecarbonyl chloride in the presence of pyridine or 4-dimethylaminopyridine (DMAP) to neutralize HCl.
    • Solvent : Tetrahydrofuran (THF) or DCM.
    • Conditions : 24 hours at 25°C.
    • Yield : 70–75%.
  • Hydrolysis of Methyl Ester

    • Procedure : The methyl ester is hydrolyzed using aqueous NaOH or KOH (1.1–1.5 equiv) at 90–100°C, followed by acidification with HCl to pH 1–2.
    • Workup : Extraction with toluene, decolorization with activated carbon, and recrystallization.
    • Yield : 80–86%.

Direct Fischer Esterification

This one-pot method employs acidic conditions to esterify 2,5-dihydroxybenzoic acid directly with trans-4-pentylcyclohexanol:

  • Catalyst : Concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH).
  • Conditions : Excess alcohol (5–10 equiv), reflux at 120–140°C for 24–48 hours.
  • Challenges :
    • Competing side reactions (e.g., dehydration of cyclohexanol).
    • Low yields (~50%) due to steric hindrance.
  • Optimization : Microwave-assisted heating reduces reaction time to 1–2 hours.

Comparative Analysis of Methods

Parameter Acyl Chloride Method Direct Fischer Esterification
Yield 70–86% 50–60%
Reaction Time 24–48 hours 24–48 hours (24h microwave)
Purity >98% 85–90%
Steric Handling Moderate Poor (bulky alcohol)
Scalability Industrial Lab-scale

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and reduces side products:

  • Procedure : Methyl 2,5-dihydroxybenzoate, trans-4-pentylcyclohexanecarbonyl chloride, and DMAP in THF are irradiated at 100–130°C for 15–30 minutes.
  • Advantages :
    • 95% conversion in 30 minutes.
    • Minimal decomposition of acid-sensitive groups.

Tin-Catalyzed Esterification

A patent (ES2380693T3) describes using tin(II) catalysts (e.g., SnCl₂) for esterifying benzoic acid derivatives:

  • Conditions : 160–250°C, 5–10 mol% SnCl₂, excess alcohol.
  • Yield : 80–90% after catalyst removal by filtration.
  • Applicability : Potentially adaptable for trans-4-pentylcyclohexanol.

Critical Challenges and Solutions

Steric Hindrance

The trans-4-pentylcyclohexyl group’s bulkiness slows esterification. Mitigation strategies include:

  • High-Boiling Solvents : Xylene or sulfolane (b.p. 285°C) improve solubility at elevated temperatures.
  • Stepwise Addition : Incremental addition of acyl chloride to prevent aggregation.

Purification

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%).

Industrial-Scale Production

Large-scale synthesis (e.g., VulcanChem’s protocol) emphasizes cost-effectiveness:

  • Batch Reactors : 500-L vessels with mechanical stirring and reflux condensers.
  • Catalyst Recovery : Tin catalysts are filtered and reused, reducing waste.
  • Green Chemistry : Solvent recovery (toluene, THF) via distillation minimizes environmental impact.

Emerging Trends

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) enable esterification under mild conditions (pH 7, 40°C).

  • Advantages : No acid/base catalysts, high selectivity.
  • Limitations : Low yields (~40%) for bulky substrates.

Flow Chemistry

Continuous flow systems enhance heat/mass transfer:

  • Microreactors : 10-minute residence time at 150°C, 90% yield.
  • Applications : Scalable for pharmaceutical intermediates.

Analyse Chemischer Reaktionen

2,5-Bis[[(trans-4-Pentylcyclohexyl)carbonyl]oxy]benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2,5-Bis[[(trans-4-Pentylcyclohexyl)carbonyl]oxy]benzoesäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Zellmembranen oder Enzymen. Die amphiphile Natur der Verbindung ermöglicht es ihr, sich in Lipiddoppelschichten zu integrieren, was möglicherweise die Membraneigenschaften verändert und zelluläre Prozesse beeinflusst. Darüber hinaus können seine Estergruppen hydrolysiert werden, wodurch aktive Komponenten freigesetzt werden, die mit biologischen Zielstrukturen interagieren.

Wirkmechanismus

The mechanism of action of 2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid involves its interaction with specific molecular targets, such as cell membranes or enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. Additionally, its ester groups can undergo hydrolysis, releasing active components that interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid with analogous benzoic acid derivatives, focusing on structural features, substituent effects, and inferred properties.

Structural and Functional Group Comparisons

Table 1: Key Structural Differences Among Selected Benzoic Acid Derivatives

Compound Name Substituents (Positions) Functional Groups Molecular Weight CAS No. Reference
This compound trans-4-pentylcyclohexylcarbonyloxy (2,5) Ester, carboxylic acid 514.69 360053-41-4
2,5-Bis(benzyloxy)benzoic acid Benzyloxy (2,5) Ether, carboxylic acid 346.36 2100-31-4
5-(Benzyloxy)-2-hydroxybenzoic acid Benzyloxy (5), hydroxyl (2) Ether, hydroxyl, carboxylic acid 258.27 16094-44-3
4-(2,5-Dihexyloxyphenyl)benzoic acid Hexyloxy (2,5) Ether, carboxylic acid 428.57 Not provided
2,4,5-Trimethoxybenzoic acid Methoxy (2,4,5) Ether, carboxylic acid 226.23 111139-55-0
Key Observations:

Substituent Flexibility and Hydrophobicity: The trans-4-pentylcyclohexyl groups in the target compound introduce significant steric bulk and hydrophobicity compared to simpler substituents like benzyloxy (2,5-Bis(benzyloxy)benzoic acid) or methoxy (2,4,5-Trimethoxybenzoic acid). This may enhance thermal stability and reduce solubility in polar solvents .

Electronic Effects :

  • Electron-withdrawing ester groups in the target compound likely reduce the acidity of the carboxylic acid group compared to derivatives with electron-donating substituents (e.g., methoxy in 2,4,5-Trimethoxybenzoic acid) .

Liquid Crystal Potential

The trans-4-pentylcyclohexyl groups in the target compound resemble structural motifs found in thermotropic liquid crystals, such as 4-(trans-4-Propylcyclohexyl)phenol (CAS 81936-33-6) . These cyclohexyl-based derivatives often exhibit smectic or nematic phases due to their rigid, rod-like geometry. In contrast, 2,5-Bis(benzyloxy)benzoic acid lacks this rigidity, limiting its utility in liquid crystal applications .

Limitations and Data Gaps

  • Physical Property Data : Critical parameters such as melting point, solubility, and mesomorphic behavior for the target compound are absent in the evidence, limiting direct comparisons .

Biologische Aktivität

2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid (CAS No. 360053-41-4) is a synthetic compound belonging to the class of substituted benzoic acids. Its molecular formula is C31H46O6, and it has garnered attention for its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Weight : 514.69 g/mol
  • Molecular Structure : The compound features a benzoic acid core with two carbonyl oxy groups attached to a trans-4-pentylcyclohexyl moiety.

The biological activity of this compound is primarily linked to its interaction with anti-apoptotic proteins in cancer cells. Specifically, it has been shown to target the Bcl-2 family of proteins, which are critical regulators of apoptosis.

Key Findings:

  • Binding Affinity : Research indicates that compounds structurally similar to this compound exhibit equipotent binding to Mcl-1 and Bfl-1 proteins with inhibition constants (K_i) around 100 nM, demonstrating significant selectivity over Bcl-2 and Bcl-xL proteins .
  • Cellular Activity : In vitro studies using lymphoma cell lines revealed that these compounds can induce apoptosis through selective targeting of Mcl-1 and Bfl-1, which are often overexpressed in various cancers .

Study 1: Dual Inhibition of Mcl-1 and Bfl-1

A study published in Nature explored the design of a dual inhibitor based on the benzoic acid scaffold. The results demonstrated that the compound effectively induced cell death in lymphoma cells that rely on Mcl-1 and Bfl-1 for survival. The study highlighted the potential of such inhibitors in overcoming resistance mechanisms commonly observed in cancer therapies .

Study 2: Structure-Based Design

Another investigation focused on structure-based drug design using co-crystal structures with Mcl-1. The findings indicated that modifications to the benzoic acid structure could enhance binding affinity and selectivity, leading to more effective therapeutic agents against cancers characterized by high levels of anti-apoptotic proteins .

Data Table: Biological Activity Summary

Parameter Value
Molecular FormulaC31H46O6
Molecular Weight514.69 g/mol
K_i (Mcl-1)100 nM
K_i (Bfl-1)100 nM
Selectivity>20-fold for Bcl-2/Bcl-xL
Induction of ApoptosisYes (in model lymphoma cells)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.